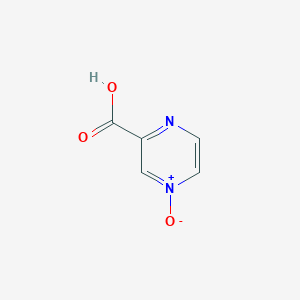
Pyrazinecarbonsäure, 4-Oxid
Übersicht
Beschreibung
Pyrazinecarboxylic acid, 4-oxide, is a derivative of pyrazinecarboxylic acid that has been studied for various applications, including its potential as an anticoccidial agent and its role in the synthesis of coordination polymers and other chemical compounds. The molecule is characterized by the presence of a pyrazine ring, a carboxylic acid group, and an oxide group, which contribute to its unique chemical properties and reactivity .
Synthesis Analysis
The synthesis of pyrazinecarboxylic acid, 4-oxide, has been achieved through different methods. One approach involves the hydrolysis of methyl 6-chloro-2-pyrazinecarboxylate 4-oxide, which is obtained from methyl 6-chloro-2-pyrazinecarboxylate by reaction with m-chloroperbenzoic acid. Another method includes the oxidation of 6-hydroxymethyl-2(1H)-pyrazinone 4-oxide with nickel peroxide . Additionally, pyrazinecarboxylic acid 1-oxide can be synthesized by condensation of 2-methylpyrazine 1-oxide with benzaldehyde followed by oxidative cleavage .
Molecular Structure Analysis
The molecular structure of pyrazinecarboxylic acid derivatives has been elucidated using X-ray diffraction methods. These studies reveal that the molecules can form various adducts with other compounds, involving intra- and inter-molecular hydrogen-bonding interactions. The geometry of the carboxylic groups in relation to the pyrazine ring varies among different molecules, influencing the overall molecular conformation and the formation of layered structures in the solid state .
Chemical Reactions Analysis
Pyrazinecarboxylic acid, 4-oxide, and its derivatives participate in a range of chemical reactions. For instance, the compound has been converted to amine salts, esters, and amides, and has been used to prepare 6-methoxy, 6-mercapto, and 1-alkyl derivatives. These reactions expand the utility of the compound in various chemical syntheses and applications . Furthermore, reactions of pyrazine derivatives with other reagents can lead to the formation of new compounds, such as pyrazine 1,4-dioxides, which are obtained from the conversion of 2-acyl-1-hydroxy-3-imidazoline 3-oxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazinecarboxylic acid, 4-oxide, and its derivatives have been studied through various analytical techniques. Thermal and electrical studies on coordination polymers constructed from pyrazine-2,3-dicarboxylic acid reveal that these compounds exhibit specific thermal behaviors and electrical conductivity patterns, which are important for their potential applications in materials science . Additionally, the synthesis of polyimides from pyrazine tetracarboxylic acid demonstrates the compound's utility in creating high-temperature-resistant polymers with specific decomposition points .
Wissenschaftliche Forschungsanwendungen
Biologische Eigenschaften
Pyrazinecarbonsäure und ihre Derivate zeigen biologische Eigenschaften, darunter antimikrobielle und antimykotische Aktivitäten . Dies macht sie nützlich bei der Entwicklung neuer Medikamente und Behandlungen.
Spektroskopische Studien
Die Salze von 2-Pyrazincarbonsäure und 2,3-Pyrazindicarbonsäure mit Alkalimetallkationen wurden synthetisiert und mit spektroskopischen (IR, Raman, NMR), theoretischen [Dichtefunktionaltheorie (DFT)] und thermogravimetrischen Methoden untersucht . Diese Studien tragen zum Verständnis der Eigenschaften und Verhaltensweisen dieser Verbindungen bei.
Studien zur elektronischen Ladungsverteilung
Die elektronische Ladungsverteilung für die untersuchten Säuren und ihre Salze mit Lithium, Natrium und Kalium wurde berechnet . Dies hilft, die Wirkung von Alkalimetallen auf die Veränderungen in der Verteilung der elektronischen Ladung im Pyrazinring der analysierten Säuren zu verstehen .
Studien zur thermischen Zersetzung
Die thermische Zersetzung der analysierten Verbindungen wurde untersucht . Dies liefert Einblicke in die Stabilität dieser Verbindungen unter verschiedenen Temperaturbedingungen.
Katalysator bei Oxidationsreaktionen
2-Pyrazincarbonsäure ist ein Additiv bei der Oxidation von Alkanen, die durch Eisen(III)-Komplexe katalysiert wird . Daher sollten heterogene katalytische Systeme, die auf substituierten Pyrazincarbonsäure-Fe(III)-Spezies basieren, vielversprechend für eine effiziente, saubere und sichere Alkohol-Oxidationsreaktion sein .
Synthese von Eisen(III)-Komplexen
Die Synthese und Charakterisierung einer Reihe von Eisen(III)-Komplexen, nämlich dem monomeren [Fe (L) 3] ( 1) und [NHEt 3 ] [Fe (L) 2 (Cl) 2] ( 2 ), dem dinuklearen methoxido-verbrückten [Fe (L) 2 (μ-OMe)] 2 .DMF.1.5MeOH ( 3 ) und dem heteronuklearen Fe(III)/Na(I)-zweidimensionalen Koordinations-Polymer [Fe (N 3 ) (μ-L) 2 (μ-O) 1/2 (Na) (μ-H 2 O) 1/2] n ( 4 ), werden berichtet . Diese Komplexe haben potenzielle Anwendungen in verschiedenen chemischen Reaktionen.
Elektrochemische Studien
Die elektrochemische Untersuchung dieser Verbindungen zeigt eine einfache, reversible Ein-Elektronen-Reduktion von Fe(III) zu Fe(II) bei einem positiven Potential von 0,08 V gegenüber der gesättigten Kalomelelektrode (SCE) . Diese Eigenschaft kann in verschiedenen elektrochemischen Anwendungen genutzt werden.
Heterogene Katalysatoren für die lösungsmittelfreie, mikrowellengestützte peroxidative Oxidation
Wirkmechanismus
Target of Action
Pyrazinecarboxylic acid and its derivatives, including 2-Pyrazinecarboxylic Acid 4-Oxide, show biological properties . They are known to interact with various biological targets, particularly in the context of antimicrobial and antifungal activities .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the distribution of electronic charge in the pyrazine ring . This interaction can result in various biological effects, depending on the specific target and the environmental context.
Biochemical Pathways
Given its antimicrobial and antifungal properties, it is likely that the compound interferes with essential biochemical pathways in these organisms, leading to their inhibition or death .
Result of Action
Given its known biological properties, it is likely that the compound exerts its effects by interacting with its targets and disrupting essential biochemical processes .
Action Environment
The action, efficacy, and stability of Pyrazinecarboxylic Acid, 4-Oxide can be influenced by various environmental factors. For instance, the presence of alkali metals can affect the distribution of electronic charge in the pyrazine ring of the compound
Biochemische Analyse
Cellular Effects
Pyrazine derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that pyrazine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
4-oxidopyrazin-4-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5(9)4-3-7(10)2-1-6-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHIKYKJUATOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485519 | |
| Record name | Pyrazinecarboxylic acid, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874-54-4 | |
| Record name | Pyrazinecarboxylic acid, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



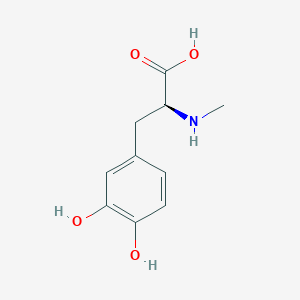


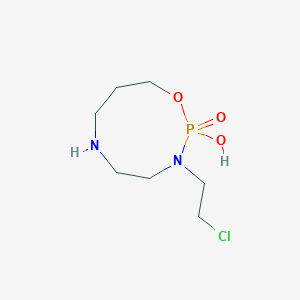

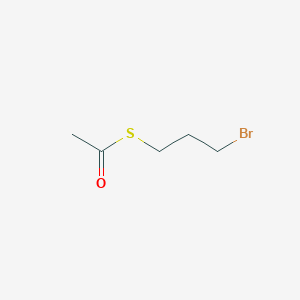
![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)

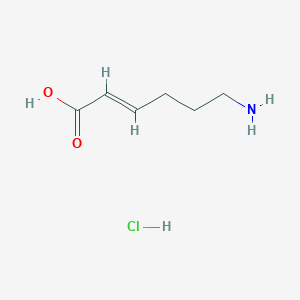

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)

